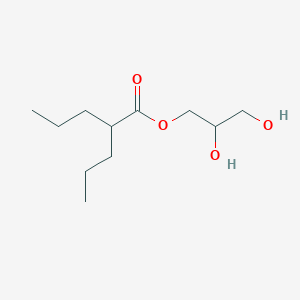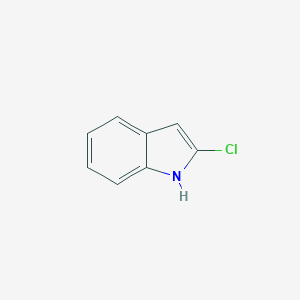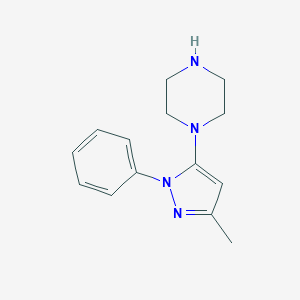
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves strategic reactions starting from commercially available substrates. Kesarkar et al. (2021) developed a new route that addresses the economical production of similar pyrazole derivatives with high purity for pharmaceutical applications. Their method employs a more stable and commercially available form of the starting materials, reducing the need for expensive catalysts and minimizing the formation of impurities (Kesarkar, B. Kashid, & S. Sukthankar, 2021).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazole derivatives, including 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, often utilize techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Shawish et al. (2021) provide insight into the molecular structure of closely related compounds, highlighting the intermolecular interactions and electronic properties that may also be relevant for understanding the structural nuances of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups, enabling a variety of chemical transformations. Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker shows the potential for bioactive compound synthesis via 1,3-dipolar cycloaddition and other reactions. These studies underscore the versatility of pyrazole derivatives in synthesizing compounds with significant antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).
Scientific Research Applications
Application 1: Preparation of Nonracemic γ-Bicyclic Heteroarylpiperazine- and Heteroarylpiperidine-Substituted Prolinylthiazolidines
- Summary of the Application : This compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Application 2: Antileishmanial and Antimalarial Evaluation
- Summary of the Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound . The compound was not explicitly named, but it may be related to “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine”.
- Results or Outcomes : The compound showed potent in vitro antipromastigote activity, characterized by a lower binding free energy (-9.8 kcal/mol) .
Application 3: Preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone
- Summary of the Application : This compound is used as an intermediate in the synthesis of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone . This compound is used as an antidiabetic agent .
Application 4: Preparation Method
- Summary of the Application : This compound is used in a preparation method . The specific application of the compound was not detailed in the source.
Application 5: Process for the Preparation
- Summary of the Application : This compound is used in a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone, or salts thereof . This compound is used as an antidiabetic agent .
Application 6: Preparation Method
Safety And Hazards
Future Directions
As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .
properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
CAS RN |
401566-79-8 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



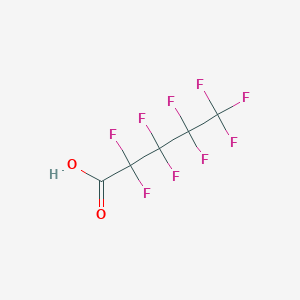
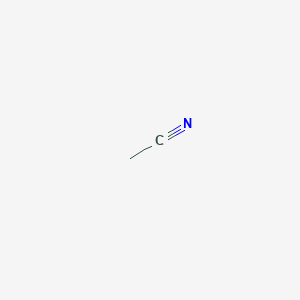
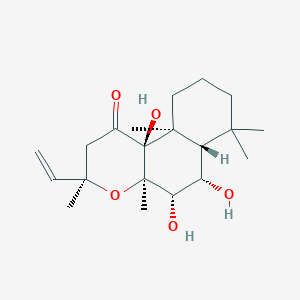
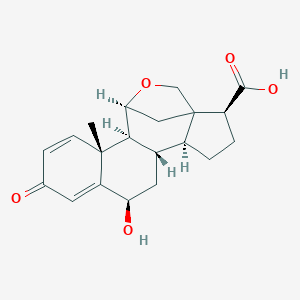

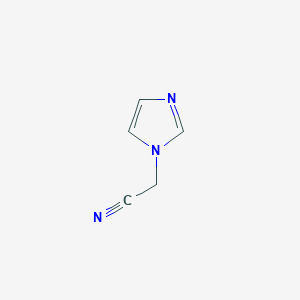
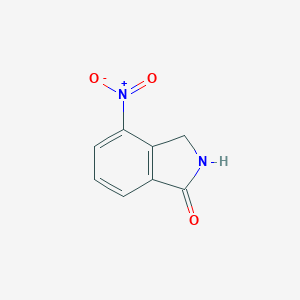
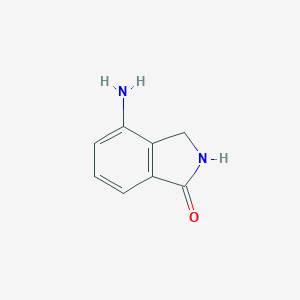

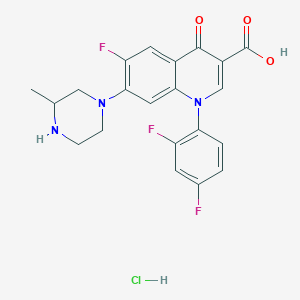
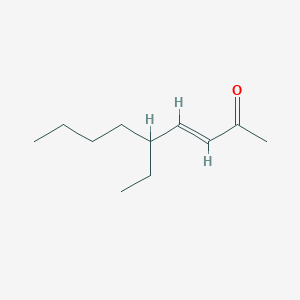
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
